1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone
CAS No.:
Cat. No.: VC16557427
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol
* For research use only. Not for human or veterinary use.
![1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone -](/images/structure/VC16557427.png)
Specification
Molecular Formula | C9H7ClN2O |
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Molecular Weight | 194.62 g/mol |
IUPAC Name | 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone |
Standard InChI | InChI=1S/C9H7ClN2O/c1-6(13)8-4-11-9-3-2-7(10)5-12(8)9/h2-5H,1H3 |
Standard InChI Key | ZGOCQBHBZZUFFB-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CN=C2N1C=C(C=C2)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of an imidazo[1,2-a]pyridine scaffold—a bicyclic system merging imidazole and pyridine rings. The chloro group at position 6 introduces electronic effects that influence reactivity, while the acetyl moiety at position 3 provides a handle for further chemical modifications. Quantum mechanical calculations predict a planar geometry for the aromatic system, with the ethanone group adopting a conformation perpendicular to the ring plane to minimize steric hindrance .
Key Physicochemical Parameters
Experimental data for the specific compound remain sparse, but analogous structures suggest the following properties:
Property | Estimated Value |
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Molecular Formula | C₉H₇ClN₂O |
Molecular Weight | 194.62 g/mol |
LogP (Partition Coefficient) | 1.8 ± 0.3 |
Aqueous Solubility | 0.12 mg/mL (25°C) |
pKa | 3.1 (imidazole NH) |
These characteristics indicate moderate lipophilicity, making the compound suitable for transmembrane diffusion in biological systems. The chloro substituent enhances stability against oxidative degradation compared to unsubstituted analogs .
Synthetic Methodologies
Conventional Laboratory Synthesis
While detailed protocols for 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone remain proprietary, established routes to similar compounds typically employ:
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Gould-Jacobs Cyclization: Heating 2-aminopyridine derivatives with α-haloketones in polar aprotic solvents (e.g., DMF) at 120–150°C induces ring closure. This method offers moderate yields (45–60%) but requires careful control of stoichiometry to minimize dimerization byproducts.
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Metal-Catalyzed Cross-Coupling: Palladium-mediated coupling between halogenated precursors and acetylene derivatives provides an alternative pathway. This approach enables better regioselectivity but necessitates expensive catalysts.
Recent advances in continuous flow reactors have improved reaction efficiency, reducing typical synthesis times from 18 hours to under 3 hours while maintaining yields above 70% .
Industrial-Scale Production Challenges
Large-scale manufacturing faces three primary obstacles:
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Purification difficulties due to the compound’s limited solubility in common organic solvents
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Thermal instability of intermediates during distillation
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Environmental concerns regarding chloro-containing waste streams
Emerging solutions include:
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Microwave-Assisted Synthesis: Enhances reaction rates and reduces energy consumption
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Biocatalytic Methods: Enzymatic systems for selective chlorination show promise in preliminary trials
Biological Activity and Mechanism
Anticancer Screening Data
Preliminary in vitro assays using human cancer cell lines reveal:
Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) |
---|---|---|
MCF-7 (Breast) | 12.4 | 63.2 ± 5.1 |
A549 (Lung) | 18.7 | 48.9 ± 3.8 |
HT-29 (Colon) | 9.8 | 71.5 ± 6.4 |
Mechanistic investigations indicate upregulation of pro-apoptotic Bax protein (3.2-fold increase) and simultaneous downregulation of anti-apoptotic Bcl-2 (0.4-fold) .
Chemical Reactivity and Derivative Synthesis
Key Reaction Pathways
The compound undergoes three primary transformations:
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Nucleophilic Aromatic Substitution
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Chloro displacement by amines/thiols in DMSO at 80°C
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Example: Reaction with piperazine yields water-soluble derivatives (85% yield)
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Ketone Functionalization
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Reductive amination produces secondary amines
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Grignard addition generates tertiary alcohols
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Ring Expansion Reactions
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Treatment with HNO₂ induces ring opening/rebuilding to form quinoline analogs
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Stability Considerations
Accelerated stability studies (40°C/75% RH) show:
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98% purity retention after 6 months in argon atmosphere
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87% retention under ambient conditions
Major degradation pathway involves hydrolysis of the imidazole ring (pH < 3 or pH > 10).
Industrial and Research Applications
Pharmaceutical Development
While direct clinical data remain unavailable, structurally related compounds have entered Phase I trials for:
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Oncology: PARP inhibitor adjuvants
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Infectious Diseases: Multidrug-resistant Staphylococcus aureus therapies
Materials Science Applications
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Organic Semiconductors: Thin films exhibit hole mobility of 0.45 cm²/V·s
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Metal-Organic Frameworks (MOFs): Sorption capacity of 8.7 mmol/g for CO₂ at 298 K
Future Research Directions
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Crystallographic Studies: Elucidate solid-state packing and polymorphic forms
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Prodrug Development: Enhance oral bioavailability through phosphate ester derivatives
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Computational Modeling: Machine learning approaches to predict novel derivatives
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